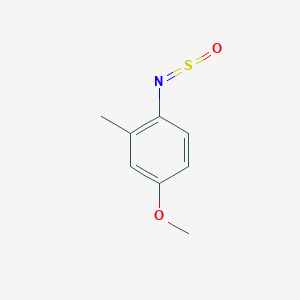
Oxo(pentyloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(pentyloxy)acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound is formed by the esterification of oxoacetic acid with pentyloxy alcohol. It has a variety of applications in different fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxo(pentyloxy)acetate can be synthesized through the esterification reaction between oxoacetic acid and pentyloxy alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts and controlled temperature and pressure conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxo(pentyloxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield oxoacetic acid and pentyloxy alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Oxidation: Oxidizing agents can convert this compound into various oxidation products, depending on the reaction conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Hydrolysis: Oxoacetic acid and pentyloxy alcohol.
Reduction: Corresponding alcohol.
Oxidation: Various oxidation products depending on the conditions.
Applications De Recherche Scientifique
Oxo(pentyloxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of perfumes, flavorings, and other consumer products due to its pleasant odor.
Mécanisme D'action
The mechanism of action of oxo(pentyloxy)acetate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with similar chemical properties but different applications.
Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.
Propyl acetate: Used as a solvent and in the production of fragrances.
Uniqueness
Oxo(pentyloxy)acetate is unique due to its specific combination of oxoacetic acid and pentyloxy alcohol, which gives it distinct chemical properties and applications. Its ability to undergo various chemical reactions and its pleasant odor make it valuable in both scientific research and industrial applications.
Propriétés
Numéro CAS |
57727-09-0 |
|---|---|
Formule moléculaire |
C7H11O4- |
Poids moléculaire |
159.16 g/mol |
Nom IUPAC |
2-oxo-2-pentoxyacetate |
InChI |
InChI=1S/C7H12O4/c1-2-3-4-5-11-7(10)6(8)9/h2-5H2,1H3,(H,8,9)/p-1 |
Clé InChI |
BYFDDFMFSLWMRY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCOC(=O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


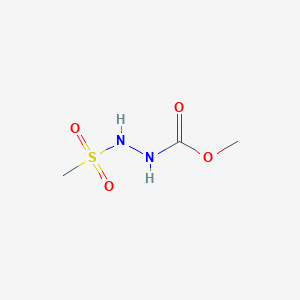

![4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide](/img/structure/B14612758.png)
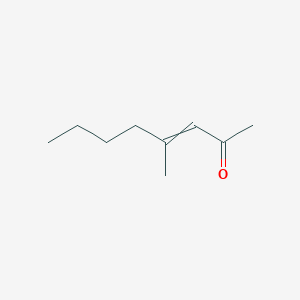

![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)
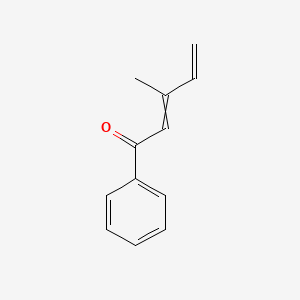


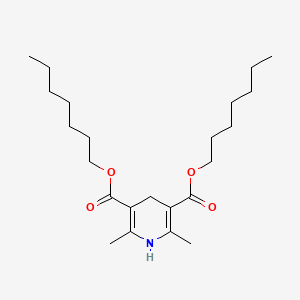
![1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14612790.png)


